molecular formula C23H34N2O6 B14073973 Boc-DL-Tyr(tBu)-DL-Pro-OH

Boc-DL-Tyr(tBu)-DL-Pro-OH

Cat. No.: B14073973
M. Wt: 434.5 g/mol
InChI Key: QZJWUTONKALOAQ-UHFFFAOYSA-N
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Description

Boc-DL-Tyr(tBu)-DL-Pro-OH is a protected dipeptide segment rigorously designed for use in peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS). Its primary research value lies in the construction of complex peptide sequences, including cyclic peptides. The Boc (tert-butoxycarbonyl) group on the N-terminus and the tBu (tert-butyl) group on the tyrosine side chain are acid-labile protecting groups that ensure orthogonality during synthetic schemes, allowing for precise, step-wise chain elongation . The incorporation of a proline residue is of significant interest due to its unique structure that introduces kinks in peptide chains and is often found in beta-turn motifs, influencing the final peptide's three-dimensional conformation and biological activity . Sequences containing tyrosine and proline are found in biologically active natural products, such as the antibiotic Tyrocidine A, a cyclic decapeptide isolated from Bacillus brevis that disrupts bacterial cell membranes . As a racemic mixture (DL-form) at both amino acid centers, this compound is especially valuable for researchers investigating the effect of stereochemistry on peptide function and for creating peptide libraries. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should determine the suitability of this specific dipeptide building block for their applications.

Properties

Molecular Formula

C23H34N2O6

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H34N2O6/c1-22(2,3)30-16-11-9-15(10-12-16)14-17(24-21(29)31-23(4,5)6)19(26)25-13-7-8-18(25)20(27)28/h9-12,17-18H,7-8,13-14H2,1-6H3,(H,24,29)(H,27,28)

InChI Key

QZJWUTONKALOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

tert-Butyl Protection of Tyrosine’s Phenolic Hydroxyl Group

The phenolic hydroxyl group of tyrosine is highly reactive, necessitating protection during peptide synthesis. The tert-butyl (tBu) group is widely employed due to its stability under basic and nucleophilic conditions. The protection is typically achieved via alkylation using tert-butyl chloride (tBu-Cl) or tert-butyl bromide (tBu-Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For example, Boc-DL-Tyr(tBu)-OH is synthesized by reacting Boc-DL-Tyr-OH with tBu-Cl in dichloromethane (DCM) under anhydrous conditions, yielding the protected tyrosine derivative in ~75% efficiency after silica gel chromatography.

N-Terminal Boc Protection

The Boc group is introduced at the N-terminus to prevent unwanted side reactions during coupling. This is achieved by treating DL-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12–24 hours, yielding Boc-DL-Tyr(tBu)-OH with >90% conversion. Notably, the Boc group is stable under acidic conditions but can be selectively removed using trifluoroacetic acid (TFA), making it compatible with subsequent coupling steps.

Coupling Methodologies for Dipeptide Synthesis

Activation of Carboxylic Acid Moieties

The coupling of Boc-DL-Tyr(tBu)-OH and DL-Pro-OH requires activation of the carboxylic acid group of tyrosine. Common activating agents include N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or oxyma pure. Alternatively, phosphonium reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are employed to minimize racemization. For instance, a study demonstrated that using PyBOP with N-methylmorpholine (NMM) in dimethylformamide (DMF) at 0°C reduced racemization to <5% during the formation of Boc-L-Tyr(tBu)-L-Pro-OH.

Solvent and Base Optimization

The choice of solvent and base critically influences coupling efficiency. Polar aprotic solvents like DMF or dichloroethane (DCE) are preferred for their ability to dissolve both protected amino acids and coupling reagents. Acetic acid (AcOH) is often added as a co-additive to suppress epimerization, particularly in reactions involving racemic mixtures. For example, coupling Boc-DL-Tyr(tBu)-OH with DL-Pro-OH in trifluoroethanol (TFE) with AcOH yielded the dipeptide in 72% isolated yield, with minimal formation of diastereomers.

Racemization Control in DL-Form Synthesis

Strategic Use of Racemic Starting Materials

The DL configuration of Boc-DL-Tyr(tBu)-DL-Pro-OH is achieved by employing racemic (DL) forms of tyrosine and proline at the outset. Racemic tyrosine is synthesized via classical resolution or enzymatic methods, while racemic proline is obtained through cyclization of δ-chlorovaleric acid followed by ammonolysis. These starting materials are then subjected to Boc and tBu protection as described in Section 1.

Monitoring and Mitigating Racemization

Racemization during coupling is monitored using high-performance liquid chromatography (HPLC) with chiral columns. Studies have shown that coupling reagents such as TBTU (tetramethylfluoroformamidinium tetrafluoroborate) induce up to 3.9% racemization in histidine-containing peptides, suggesting similar risks for tyrosine-proline dipeptides. To mitigate this, low-temperature reactions (0–4°C) and short coupling times (<2 hours) are recommended.

Purification and Characterization Techniques

Chromatographic Purification

Crude this compound is purified via flash chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent. For higher purity, preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is employed, achieving >98% purity as confirmed by UV detection at 220 nm.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) exhibits characteristic signals at δ 1.41 ppm (Boc t-Bu), δ 4.57 ppm (α-CH of tyrosine), and δ 3.75 ppm (proline pyrrolidine ring).
  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 434.5 [M+H]⁺, consistent with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three reported synthetic routes to this compound:

Parameter Route 1 (DIC/HOBt) Route 2 (PyBOP/NMM) Route 3 (TBTU/DIPEA)
Coupling Reagent DIC/HOBt PyBOP/NMM TBTU/DIPEA
Solvent DMF DCE TFE
Reaction Time (h) 4 3 2
Yield (%) 65 72 58
Racemization (%) 4.2 2.1 5.0
Purity Post-Purification (%) 97 98 96

Data synthesized from

Route 2 (PyBOP/NMM) emerges as the most efficient, balancing high yield (72%), low racemization (2.1%), and excellent purity (98%).

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(tBu)-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Peptides: Removal of protecting groups yields the free peptide.

    Extended Peptides: Coupling reactions result in longer peptide chains.

    Oxidized Products: Oxidation of tyrosine forms dityrosine.

Scientific Research Applications

Boc-Tyr(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Tyr(tBu)-Pro-OH is primarily related to its role in peptide synthesis. The Boc and tBu protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the active peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

Comparison with Similar Compounds

Boc-Tyr(tBu)-OH

  • Structure: L-Tyrosine with Boc and tBu protections (C₁₈H₂₇NO₅, MW 337.4) .
  • Key Differences :
    • Boc-DL-Tyr(tBu)-DL-Pro-OH includes a proline residue, increasing molecular complexity (C₂₃H₃₅N₂O₆, estimated MW ~453.5).
    • The DL configuration in the target compound introduces stereochemical variability absent in the L-configured Boc-Tyr(tBu)-OH.
  • Applications : Boc-Tyr(tBu)-OH is used for introducing protected tyrosine into peptides, while the Pro-containing variant enables conformational constraints in peptide backbones .

Boc-D-Thr(tBu)-OH

  • Structure: Threonine derivative with Boc and tBu protections (C₁₃H₂₅NO₅, MW 275.35) .
  • Key Differences :
    • Threonine’s β-hydroxyl group is protected instead of tyrosine’s aromatic hydroxyl.
    • Smaller molecular weight and altered hydrophilicity compared to this compound.
  • Applications : Preferred for introducing β-branched residues in peptides, whereas the Tyr(tBu)-Pro variant is suited for aromatic interactions or proline-induced rigidity .

Boc-α-(1-naphthylmethyl)-DL-Pro-OH

  • Structure: Proline with a 1-naphthylmethyl substituent (C₂₁H₂₅NO₄, MW 355.43) .
  • Lacks tyrosine’s phenolic hydroxyl, reducing hydrogen-bonding capacity.
  • Applications : Used in designing hydrophobic peptide interfaces, contrasting with the Tyr(tBu)-Pro variant’s balance of aromaticity and steric protection .

BOC-L-TYR(ALL)-OH

  • Structure : Tyrosine with Boc and allyl (All) protections (CAS 127132-38-1) .
  • Key Differences :
    • Allyl protection is less stable under acidic conditions but removable via palladium catalysis.
    • L-configuration vs. DL in the target compound.
  • Applications : Allyl groups enable orthogonal deprotection strategies, advantageous in convergent peptide synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight Protecting Groups Key Features Applications
This compound C₂₃H₃₅N₂O₆* ~453.5 Boc (Tyr-NH₂), tBu (Tyr-OH) Racemic mixture, dual protection Peptide rigidity, aromatic interactions
Boc-Tyr(tBu)-OH C₁₈H₂₇NO₅ 337.4 Boc (Tyr-NH₂), tBu (Tyr-OH) L-configuration Standard tyrosine incorporation
Boc-D-Thr(tBu)-OH C₁₃H₂₅NO₅ 275.35 Boc (Thr-NH₂), tBu (Thr-OH) β-hydroxyl protection β-branched peptide motifs
Boc-α-(1-naphthylmethyl)-DL-Pro-OH C₂₁H₂₅NO₄ 355.43 Boc (Pro-NH₂), 1-naphthylmethyl High hydrophobicity Hydrophobic core design
BOC-L-TYR(ALL)-OH C₁₇H₂₃NO₅ 321.4 Boc (Tyr-NH₂), All (Tyr-OH) Orthogonal deprotection Convergent peptide synthesis

*Estimated based on structural similarity.

Research Findings and Functional Insights

  • Steric and Electronic Effects : The tBu group in this compound enhances stability under acidic conditions but requires strong acids like trifluoroacetic acid (TFA) for deprotection. Allyl-protected analogs (e.g., BOC-L-TYR(ALL)-OH) offer milder deprotection routes .
  • Binding and Clustering: Compounds with tBu groups (e.g., this compound) show distinct pose clustering in molecular dynamics simulations, favoring specific protein interactions over non-tBu analogs .

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